1-(3,4-dimethylphenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-6-methoxy-3-(4-nitrophenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3/c1-15-7-10-19(13-16(15)2)28-25-20-5-4-6-22(32-3)24(20)26-14-21(25)23(27-28)17-8-11-18(12-9-17)29(30)31/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMSMUUJCHZCRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC=C(C=C5)[N+](=O)[O-])OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethylphenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or β-ketoesters under acidic or basic conditions.
Quinoline Ring Construction: The pyrazole intermediate is then subjected to a cyclization reaction with aniline derivatives in the presence of a suitable catalyst, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
Functional Group Introduction:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethylphenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or iron powder in acidic conditions.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings using reagents like halogens, sulfonic acids, or alkylating agents.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, H₂SO₄
Reduction: H₂/Pd-C, Fe/HCl
Substitution: Br₂, SO₃H, CH₃I
Major Products:
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amino derivatives
Substitution: Formation of halogenated, sulfonated, or alkylated derivatives
Scientific Research Applications
1-(3,4-Dimethylphenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Biological Activity
1-(3,4-Dimethylphenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic compound that has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
- Molecular Formula : C25H20N4O3
- Molecular Weight : 424.46 g/mol
- InChIKey : GDMSMUUJCHZCRE-UHFFFAOYSA-N
Anti-Inflammatory Activity
Research indicates that pyrazolo[4,3-c]quinoline derivatives exhibit significant anti-inflammatory properties. The compound has been evaluated for its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. Notably, it was found to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) expression, which are critical markers in inflammatory pathways.
Table 1: Inhibitory Effects on NO Production
| Compound | IC50 (μM) | Cytotoxicity (%) at 10 μM |
|---|---|---|
| This compound | TBD | TBD |
| Control (1400 W) | 0.39 | 9% |
Note: Specific IC50 values for the compound are still under investigation as part of ongoing studies.
Anticancer Activity
The compound has also shown promise in anticancer research. Its structural analogs have been tested against various cancer cell lines, demonstrating cytotoxic effects. For instance, derivatives of pyrazolo[4,3-c]quinoline have been reported to exhibit selective toxicity towards cancer cells while sparing normal cells.
Table 2: Cytotoxicity in Cancer Cell Lines
| Cell Line | Compound | IC50 (μM) |
|---|---|---|
| H9c2 Cardiomyocytes | This compound | TBD |
| J774 Macrophages | TBD | TBD |
Structure-Activity Relationship (SAR)
A quantitative structure–activity relationship (QSAR) analysis has been performed to understand how modifications to the pyrazolo[4,3-c]quinoline structure influence its biological activity. Key findings suggest that:
- Para-substitution on the phenyl ring enhances anti-inflammatory activity.
- Electron-donating groups at specific positions can modulate both efficacy and cytotoxicity.
Case Studies
-
Study on Inhibition of Nitric Oxide Production :
In a controlled laboratory setting, RAW 264.7 cells were treated with LPS to induce inflammation. The results showed that the tested pyrazolo[4,3-c]quinoline derivatives significantly reduced NO levels compared to untreated controls. -
Anticancer Efficacy Evaluation :
A series of derivatives were evaluated for their cytotoxic effects against pancreatic ductal adenocarcinoma cell lines. Compounds similar to the target molecule demonstrated potent anticancer properties with IC50 values indicating effective concentration ranges.
Comparison with Similar Compounds
Key Observations:
- Synthetic Efficiency : The target compound’s synthesis outperforms methods requiring chromatography or oxidation steps (e.g., Friedländer condensation in ).
- However, the absence of amino groups (critical for anti-inflammatory activity in ) may limit its efficacy in that domain.
- Core Structure: Pyrazolo[4,3-c]quinoline derivatives are less explored than pyrazolo[3,4-b]quinolines, offering unique opportunities for drug discovery .
Anti-Inflammatory Activity
Derivatives like 2i and 2m (pyrazolo[4,3-c]quinolines with amino and hydroxyphenyl groups) inhibit NO production (IC₅₀: submicromolar) and suppress iNOS/COX-2 expression . The target compound lacks these groups but features a 4-nitrophenyl moiety, which may redirect activity toward other pathways (e.g., antimicrobial).
Antimicrobial Activity
1-(4-Nitrophenyl)-3-amino-pyrazolo[3,4-b]quinoline exhibits activity against S. aureus and C. albicans comparable to ampicillin and ketoconazole . The target compound’s 4-nitrophenyl group and lipophilic 3,4-dimethylphenyl substituent may enhance membrane penetration, though its pyrazolo[4,3-c] core might alter target binding compared to [3,4-b] analogs.
Physicochemical Properties
- Electron Effects : The 6-methoxy group donates electron density, which could stabilize aromatic interactions in biological targets.
Challenges and Opportunities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for pyrazolo[4,3-c]quinoline derivatives, and how can substituent positions (e.g., 3,4-dimethylphenyl or 4-nitrophenyl) influence reaction yields?
- Methodological Answer : Pyrazolo[4,3-c]quinolines are typically synthesized via cyclocondensation of substituted quinoline precursors with hydrazines or via intramolecular cyclization of halogenated intermediates. For example, 2,4-dichloroquinoline-3-carbonitrile derivatives can react with arylhydrazines under reflux in ethanol to form pyrazoloquinoline scaffolds . Substituents like the 4-nitrophenyl group may require careful optimization of reaction conditions (e.g., solvent polarity, temperature) to avoid side reactions due to electron-withdrawing effects. Yields can vary significantly based on steric hindrance from substituents like 3,4-dimethylphenyl; bulky groups may necessitate longer reaction times or catalysts like PTSA .
Q. How can spectroscopic techniques (e.g., NMR, MS) confirm the structure of this compound, particularly distinguishing regioisomers?
- Methodological Answer :
- 1H NMR : Key signals include aromatic protons from the quinoline core (e.g., δ 8.18–8.61 ppm for H8 in quinoline) and substituents like methoxy (δ ~3.77 ppm) and nitro groups (downfield shifts due to electron withdrawal). Coupling patterns (e.g., doublets for para-substituted nitrophenyl) help differentiate regioisomers .
- MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion (e.g., [M+H]+ for C26H20N4O3). Exact mass calculations (e.g., 258.0743 Da for fragment ions) can resolve ambiguities in substituent placement .
Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?
- Methodological Answer : Initial screening could include:
- Anti-inflammatory activity : Measure inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages (IC50 values <1 μM indicate potency, as seen in pyrazoloquinoline derivatives ).
- Antibacterial testing : Use agar diffusion assays with Gram-positive/negative strains (e.g., S. aureus, E. coli), comparing zone-of-inhibition data to tetracycline controls .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT Setup : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d) basis set to optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gaps). Exact exchange terms improve accuracy for nitro and methoxy groups .
- Reactivity Insights : High LUMO density at the nitro group suggests susceptibility to nucleophilic attack, while methoxy groups stabilize HOMO localization on the quinoline ring. Compare calculated vs. experimental NMR shifts to validate models .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations or mass fragments)?
- Methodological Answer :
- NOE Analysis : For ambiguous NOE signals (e.g., overlapping aromatic protons), use 2D NMR (COSY, HSQC) to assign spatial proximity. For example, cross-peaks between methoxy protons and H5 of quinoline confirm substituent orientation .
- MS/MS Fragmentation : Compare observed fragments (e.g., loss of NO2 or CH3O groups) to in silico predictions using tools like CFM-ID. Discrepancies may indicate tautomerism or regioisomeric impurities .
Q. How can QSAR models guide structural optimization for enhanced anti-inflammatory activity?
- Methodological Answer :
- Descriptor Selection : Use steric (e.g., molar refractivity), electronic (Hammett σ), and hydrophobic (logP) parameters. For pyrazoloquinolines, nitro group position and methoxy substitution are critical .
- Model Validation : Train models with IC50 data from analogues (e.g., 3-amino derivatives in ), applying leave-one-out cross-validation (R² >0.7). Prioritize derivatives with predicted IC50 <0.5 μM for synthesis.
Q. What mechanistic insights can be gained from studying intramolecular cyclization pathways during synthesis?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via HPLC to identify intermediates (e.g., halogenated precursors). Rate constants for cyclization (e.g., 2-chlorophenyl vs. 2-bromophenyl) reveal electronic effects .
- Computational Modeling : Use DFT to compare transition-state energies for cyclization pathways. Lower ΔG‡ for bromo-substituted intermediates aligns with faster kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
